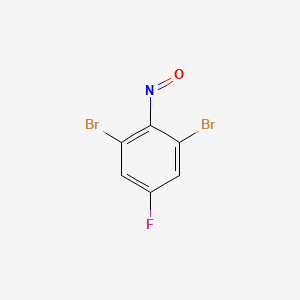

1,3-Dibromo-5-fluoro-2-nitrosobenzene

説明

特性

分子式 |

C6H2Br2FNO |

|---|---|

分子量 |

282.89 g/mol |

IUPAC名 |

1,3-dibromo-5-fluoro-2-nitrosobenzene |

InChI |

InChI=1S/C6H2Br2FNO/c7-4-1-3(9)2-5(8)6(4)10-11/h1-2H |

InChIキー |

DSJFHTYLNCWNAS-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1Br)N=O)Br)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-fluoro-2-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-dibromo-5-fluorobenzene followed by the reduction of the nitro group to a nitroso group. The nitration typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reagents such as iron powder and hydrochloric acid or other reducing agents like tin(II) chloride.

Industrial Production Methods

Industrial production of 1,3-dibromo-5-fluoro-2-nitrosobenzene often involves large-scale nitration and reduction processes. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality product suitable for various applications.

化学反応の分析

反応の種類

1,3-ジブロモ-5-フルオロ-2-ニトロソベンゼンは、次のようなさまざまなタイプの化学反応を起こします。

置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの求核剤によって置換される可能性があります。たとえば、アミンとの反応により、アルキルアミノ誘導体が得られます。

還元反応: ニトロソ基は、水素化ホウ素ナトリウムや触媒の存在下での水素ガスなどの還元剤を使用してアミノ基に還元できます。

酸化反応: ニトロソ基は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用してニトロ基に酸化できます。

一般的な試薬と条件

置換: 求核剤(アミン、チオール)、溶媒(エタノール、メタノール)、穏やかな加熱。

還元: 水素化ホウ素ナトリウム、パラジウム触媒を使用した水素ガス、溶媒(エタノール、メタノール)。

酸化: 過酸化水素、過マンガン酸カリウム、溶媒(水、酢酸)。

主な生成物

置換: アルキルアミノ誘導体、チオール置換化合物。

還元: アミノ誘導体。

酸化: ニトロ誘導体。

科学的研究の応用

1,3-ジブロモ-5-フルオロ-2-ニトロソベンゼンは、科学研究においていくつかの用途があります。

有機合成: これは、特に医薬品や農薬の開発において、より複雑な有機分子の合成における中間体として役立ちます。

医薬品化学: この化合物の誘導体は、抗菌性や抗がん性を含む潜在的な生物活性について調査されています。

材料科学: これは、液晶や有機半導体などの特定の電子特性と光学特性を持つ新規材料の開発に使用されます。

化学生物学: この化合物は、酵素機構の研究と生化学的アッセイにおけるプローブとして使用されます。

作用機序

1,3-ジブロモ-5-フルオロ-2-ニトロソベンゼンの作用機序は、その化学反応性と生物学的標的との相互作用の性質によって異なります。ニトロソ基は、タンパク質や核酸の求核部位と共有結合を形成し、生物学的機能に影響を与える可能性のある修飾につながることがあります。臭素とフッ素原子は、この化合物の電子特性に影響を与え、その反応性と分子標的との相互作用に影響を与える可能性があります。

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 1,3-Dibromo-5-fluoro-2-nitrosobenzene with analogous halogenated nitro/nitrosobenzene derivatives:

Key Comparative Insights:

Methoxy substituents (e.g., in 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene) enhance solubility in organic solvents, whereas halogen-rich derivatives like the target compound may exhibit lower solubility .

Substituent Positioning :

- The 1,3-dibromo-5-fluoro arrangement creates steric hindrance and electronic effects distinct from compounds with substituents in para or meta positions. For example, 2-Bromo-4,6-difluoronitrobenzene’s symmetrical fluorine placement may lead to higher melting points due to crystal packing efficiency .

Synthetic Pathways: Synthesis of halogenated nitroso compounds often involves nitrosation of amines or reduction of nitro precursors. In contrast, 3-chloro-4,5-difluoronitrobenzene () is synthesized via sequential fluorination, nitration, and chlorination, suggesting analogous routes for the target compound with bromine introduction .

Safety and Stability :

- Nitroso compounds, including 1,3-Difluoro-2-nitrosobenzene, are often unstable and require storage under inert conditions. The target compound’s bromine substituents may further influence its decomposition profile .

Q & A

Q. What are the common synthetic routes for 1,3-Dibromo-5-fluoro-2-nitrosobenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential halogenation, fluorination, and nitrosation steps. Key strategies include:

- Halogenation : Bromine introduction via electrophilic substitution on fluorinated benzene derivatives, using catalysts like FeBr₃ .

- Nitrosation : Conversion of nitro groups to nitroso using reducing agents (e.g., SnCl₂/HCl) under controlled pH to avoid over-reduction .

- Optimization : Reaction yields improve with low-temperature conditions (0–5°C) for nitrosation and inert atmospheres (N₂/Ar) to prevent oxidation .

Example Protocol:

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1 | Br₂, FeBr₃, 80°C | Bromination | |

| 2 | HNO₃/H₂SO₄, 50°C | Nitration | |

| 3 | SnCl₂/HCl, 0°C | Nitroso formation |

Q. What spectroscopic techniques are most effective for characterizing 1,3-Dibromo-5-fluoro-2-nitrosobenzene?

Methodological Answer:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -110 to -160 ppm for aromatic F), while ¹H NMR detects coupling between protons and substituents .

- MS (Mass Spectrometry) : High-resolution MS confirms molecular weight (C₆H₂Br₂FNO; theoretical MW: 290.89 g/mol) and isotopic patterns from bromine .

- IR Spectroscopy : Nitroso (N=O) stretch at ~1500–1600 cm⁻¹ and C-Br at ~500–600 cm⁻¹ .

Q. What are the critical safety considerations when handling 1,3-Dibromo-5-fluoro-2-nitrosobenzene?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; local exhaust recommended during synthesis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : In airtight containers under nitrogen, away from light (prevents nitroso decomposition) .

Hazard Codes (GHS):

| Hazard | Code | Reference |

|---|---|---|

| Skin Irritation | H315 | |

| Acute Toxicity | H301 |

Advanced Research Questions

Q. How do the electronic effects of bromo, fluoro, and nitroso groups influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine (σp ≈ +0.15) and nitroso (σp ≈ +1.27) groups activate the ring for NAS at meta/para positions, while bromine (σp ≈ +0.23) directs substitution ortho/para .

- Kinetic Studies : Use Hammett plots to correlate substituent effects with reaction rates. For example, measure NAS rates with ammonia or alkoxides in polar aprotic solvents (DMF/DMSO) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Case Study:

Replacing nitroso with nitro reduces NAS activity due to weaker electron withdrawal (σp for NO₂ ≈ +1.24 vs. nitroso ≈ +1.27) .

Q. How can this compound be utilized in synthesizing fluorinated pharmaceuticals, and what methodological challenges arise?

Methodological Answer:

- Applications : Serves as a precursor for fluorinated β-lactam antibiotics or kinase inhibitors. The nitroso group enables cyclization reactions, while fluorine enhances bioavailability .

- Challenges :

- Instability : Nitroso derivatives decompose under acidic/oxidizing conditions. Stabilize via in-situ generation or use scavengers (e.g., TEMPO) .

- Regioselectivity : Competing substituent effects require careful optimization of reaction conditions (e.g., Lewis acids like BF₃·Et₂O to direct substitutions) .

Example Route for Anticancer Agent:

NAS with pyridine to introduce N-heterocycle.

Reduction of nitroso to amine for further functionalization .

Q. When encountering contradictory data in reaction yields (e.g., 30% vs. 70%), what analytical approaches resolve discrepancies?

Methodological Answer:

- Root-Cause Analysis :

- Reproducibility : Standardize solvent drying (molecular sieves) and reagent quality (e.g., anhydrous SnCl₂) .

- Kinetic Profiling : Vary temperature/time to identify optimal windows (e.g., Arrhenius plots for activation energy) .

Case Example:

Discrepancies in nitrosation yields (30% vs. 70%) resolved by controlling HCl concentration (excess HCl increases side reactions) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。